Cyclopentyl(thiophen-2-yl)methanamine hydrochloride
Description
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Properties
IUPAC Name |
cyclopentyl(thiophen-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS.ClH/c11-10(8-4-1-2-5-8)9-6-3-7-12-9;/h3,6-8,10H,1-2,4-5,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAXNVFVMGCGLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=CS2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclopentyl(thiophen-2-yl)methanamine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.
Structure and Synthesis
This compound is characterized by a cyclopentyl group attached to a thiophene ring, which is further linked to a methanamine moiety. The synthesis of this compound typically involves the reaction of thiophenes with amines under specific conditions to achieve the desired substitution pattern.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Serotonin Receptor Agonism : Research indicates that compounds containing thiophene moieties exhibit significant agonist activity at serotonin receptors, particularly 5-HT1A receptors. This suggests potential applications in treating mood disorders and anxiety-related conditions .
- Anticancer Properties : Some derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds similar to cyclopentyl(thiophen-2-yl)methanamine have been evaluated for their inhibitory effects on deubiquitinases, which are critical in cancer progression .
- Neuroprotective Effects : Studies have demonstrated that certain thiophene-containing compounds can protect neuronal cells from oxidative stress, indicating potential use in neurodegenerative diseases .
Case Study 1: Serotonin Receptor Activity
A study evaluated the agonist activity of this compound on 5-HT1A receptors in vivo. The compound was administered to rat models, showing a significant reduction in anxiety-like behaviors compared to control groups, suggesting its therapeutic potential for anxiety disorders .
Case Study 2: Anticancer Activity
In vitro assays against various cancer cell lines revealed that this compound exhibited an IC50 value of approximately 7.9 µM against USP1/UAF1 deubiquitinase, highlighting its selective anticancer properties . Further structure-activity relationship (SAR) studies indicated that modifications to the thiophene ring could enhance potency.
Case Study 3: Neuroprotection
A study focused on the neuroprotective effects of this compound demonstrated that it significantly increased cell viability in HT-22 mouse hippocampal neuronal cells exposed to oxidative stress. The protective mechanism was attributed to the modulation of signaling pathways involved in apoptosis and inflammation .
Data Tables
Scientific Research Applications
Chemistry
In chemical research, cyclopentyl(thiophen-2-yl)methanamine hydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds. For instance, it can undergo oxidation to form sulfoxides or sulfones and reduction reactions to yield reduced thiophene derivatives.
Medicinal Chemistry
The compound has garnered attention in medicinal chemistry due to its potential as a ligand in biological studies. It may be utilized in binding studies to explore interactions with biological molecules, thereby serving as a precursor for synthesizing biologically active compounds .
Notably, derivatives of similar thiophene compounds have shown promise in targeting specific enzymes related to diseases such as Trypanosomiasis, where they act as inhibitors of trypanothione reductase (TryR). The structural characteristics that this compound shares with these compounds suggest it could have similar therapeutic potential .
Inhibitory Activity Against TryR
A study evaluated the inhibitory activity of various analogues related to this compound against TryR, a target for treating Trypanosomiasis. The results indicated that specific structural features are crucial for maintaining potency, suggesting that modifications to the cyclopentyl or thiophene components could enhance activity against this enzyme .
Development of Novel Therapeutics
Research into thiophene derivatives has led to the identification of compounds that exhibit anti-inflammatory properties and potential applications in treating conditions such as rheumatoid arthritis and Crohn's disease. This compound may play a role in developing new therapeutic agents based on its ability to modulate biological pathways .
Summary Table of Applications
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
